molecular formula C24H20ClNO4 B14110604 (2S)-2-[amino-(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

(2S)-2-[amino-(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

Cat. No.: B14110604
M. Wt: 421.9 g/mol
InChI Key: CHFLPWQNMVAIAU-HMTLIYDFSA-N
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Description

Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a 4-chlorophenyl group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid typically involves the protection of the amino group of 3-amino-3-(4-chlorophenyl)propionic acid with the Fmoc group. This can be achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid undergoes various chemical reactions, including:

    Substitution Reactions: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The amino group can be coupled with carboxylic acids or other amino acids to form peptide bonds.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Common Reagents and Conditions

    Fmoc-Cl: Used for the protection of the amino group.

    Piperidine: Used for the deprotection of the Fmoc group.

    Dichloromethane and Dimethylformamide: Common solvents used in the reactions.

Major Products Formed

    Peptides: When coupled with other amino acids, it forms peptides.

    Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is used as a building block in the synthesis of peptides and other complex molecules

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The presence of the 4-chlorophenyl group can enhance the binding affinity of peptides to their targets.

Medicine

In medicine, peptides synthesized using Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid are investigated for their potential therapeutic applications. These peptides can act as inhibitors or activators of specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and biotechnological products. Its role in peptide synthesis makes it valuable for the development of new drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides containing Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid depends on their specific sequence and target. Generally, these peptides interact with their targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The 4-chlorophenyl group can enhance these interactions by providing additional hydrophobic contacts.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Phenylalanine: Similar in structure but lacks the 4-chlorophenyl group.

    Fmoc-Tyrosine: Contains a hydroxyl group instead of a chlorine atom on the aromatic ring.

    Fmoc-Tryptophan: Contains an indole group instead of a phenyl group.

Uniqueness

Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is unique due to the presence of the 4-chlorophenyl group, which can significantly alter the chemical and biological properties of the peptides it is incorporated into. This makes it a valuable tool in the design of peptides with specific properties and functions.

Properties

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

(2S)-2-[amino-(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

InChI

InChI=1S/C24H20ClNO4/c25-15-11-9-14(10-12-15)22(26)21(23(27)28)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22H,13,26H2,(H,27,28)/t21-,22?/m0/s1

InChI Key

CHFLPWQNMVAIAU-HMTLIYDFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(C4=CC=C(C=C4)Cl)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(C4=CC=C(C=C4)Cl)N)C(=O)O

Origin of Product

United States

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